molecular formula C12H10N2 B8642107 4-Cyano-2,6-dimethylquinoline

4-Cyano-2,6-dimethylquinoline

Cat. No. B8642107
M. Wt: 182.22 g/mol
InChI Key: RNWZWQUKKRFBAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
N#C[Cu]
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[Br:1][c:2]1[cH:3][c:4]([CH3:13])[n:5][c:6]2[cH:7][cH:8][c:9]([CH3:12])[cH:10][c:11]12.[Cu:14][C:15]#[N:16].[O:17]=[CH:18][N:19]([CH3:20])[CH3:21]>>[c:2]1([C:15]#[N:16])[cH:3][c:4]([CH3:13])[n:5][c:6]2[cH:7][cH:8][c:9]([CH3:12])[cH:10][c:11]12

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Cc1ccc2nc(C)cc(Br)c2c1
Name
N#C[Cu]
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
N#C[Cu]
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CN(C)C=O

Outcomes

Product
Name
Type
product
Smiles
Cc1ccc2nc(C)cc(C#N)c2c1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.